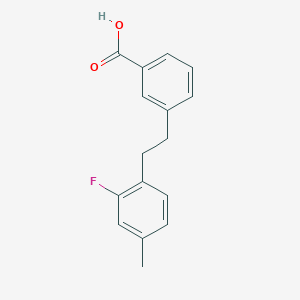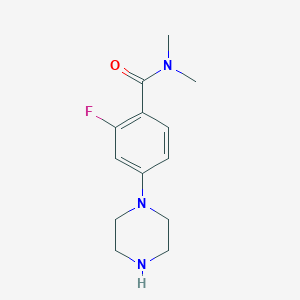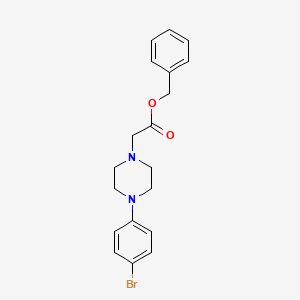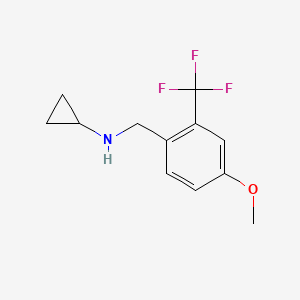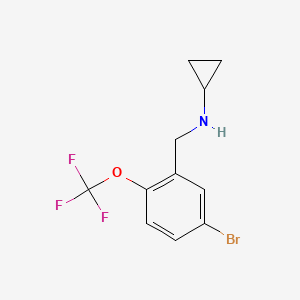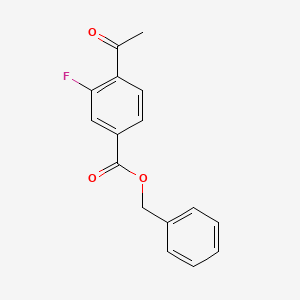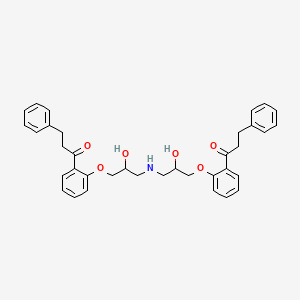
Propafenone Dimer Impurity
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propafenone Dimer Impurity is a chemical compound that is often encountered as an impurity in the synthesis and production of propafenone, a class 1C anti-arrhythmic medication. This impurity is a dimer, meaning it consists of two propafenone molecules linked together. The molecular formula of this compound is C39H45NO6, and it has a molecular weight of 623.78 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Propafenone Dimer Impurity typically involves the dimerization of propafenone under specific conditions. This process can occur during the manufacturing of propafenone, especially if the reaction conditions are not tightly controlled. The dimerization can be promoted by the presence of certain catalysts or under specific temperature and pressure conditions .
Industrial Production Methods: In an industrial setting, the production of this compound is generally minimized through careful control of the synthesis parameters. This includes optimizing the reaction conditions to favor the formation of the desired propafenone product while minimizing the formation of impurities. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor and control the levels of impurities during production .
化学反应分析
Types of Reactions: Propafenone Dimer Impurity can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the dimer impurity back to its monomeric form or other reduced products.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
科学研究应用
Propafenone Dimer Impurity has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the purity and stability of propafenone formulations.
Biology: Research on the biological effects of this impurity helps in understanding its potential impact on the efficacy and safety of propafenone as a medication.
Medicine: Studies on the pharmacokinetics and pharmacodynamics of this compound provide insights into its behavior in the human body.
作用机制
The mechanism of action of Propafenone Dimer Impurity is related to its parent compound, propafenone. Propafenone works by slowing the influx of sodium ions into cardiac muscle cells, thereby reducing the excitability of these cells. This action helps in controlling arrhythmias. The dimer impurity may exhibit similar effects, although its potency and efficacy may differ due to its altered structure .
相似化合物的比较
Propafenone: The parent compound, used as an anti-arrhythmic medication.
Propafenone Impurity A: 2’-Hydroxy-3-phenylpropiophenone.
Propafenone Impurity B: (2E)-1-{2-[(2RS)-2-Hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylprop-2-en-1-one.
Propafenone Impurity C: 1-[2-[[(2RS)-Oxiranyl]methoxy]-phenyl]-3-phenylpropan-1-one.
Uniqueness: Propafenone Dimer Impurity is unique due to its dimeric structure, which distinguishes it from other impurities that are typically monomeric. This dimeric nature can influence its chemical and biological properties, making it an important compound to study in the context of propafenone synthesis and quality control .
属性
IUPAC Name |
1-[2-[2-hydroxy-3-[[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]amino]propoxy]phenyl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39NO6/c38-29(25-42-35-17-9-7-15-31(35)33(40)21-19-27-11-3-1-4-12-27)23-37-24-30(39)26-43-36-18-10-8-16-32(36)34(41)22-20-28-13-5-2-6-14-28/h1-18,29-30,37-39H,19-26H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGKUKGNFXRCIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CNCC(COC3=CC=CC=C3C(=O)CCC4=CC=CC=C4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H39NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
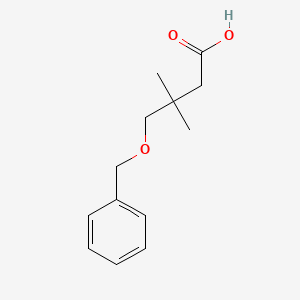
![3'-Methyl-4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-4-carboxylic acid methyl ester](/img/structure/B8130875.png)
![2,2',2'',2'''-((6,8-Di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4-diyl)bis(azanetriyl))tetrakis(ethan-1-ol)](/img/structure/B8130883.png)
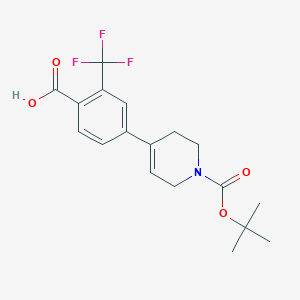
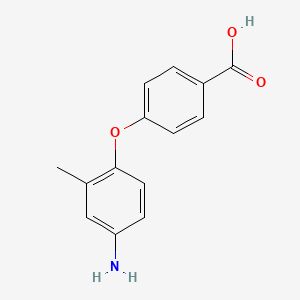
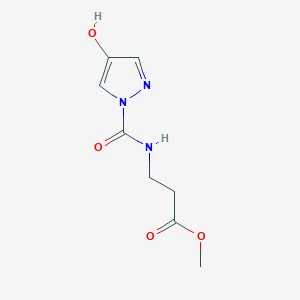
![4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B8130902.png)
